3-Brom-N-(2-Ethoxyethyl)benzamid

Übersicht

Beschreibung

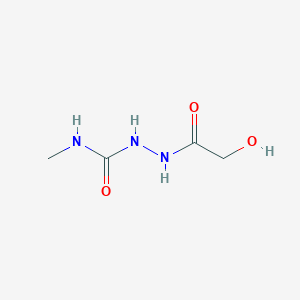

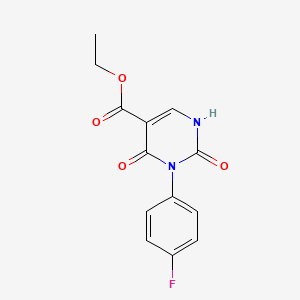

“3-bromo-N-(2-ethoxyethyl)benzamide” is a chemical compound with the molecular formula C11H14BrNO2 . It is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of “3-bromo-N-(2-ethoxyethyl)benzamide” consists of a benzene ring substituted with a bromo group and an amide functional group. The amide is further substituted with an ethoxyethyl group .Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Benzamid-Derivate, einschließlich Verbindungen, die 3-Brom-N-(2-Ethoxyethyl)benzamid ähneln, wurden auf ihre antioxidativen Eigenschaften untersucht. Diese Verbindungen können freie Radikale abfangen, die instabile Atome sind, die Zellschäden verursachen können, die zu chronischen Krankheiten führen . Das Potenzial von this compound als Antioxidans könnte bei der Entwicklung neuer therapeutischer Mittel zur Minderung oxidativen Stresses von Bedeutung sein.

Antibakterielle Anwendungen

Die Forschung hat gezeigt, dass Benzamidverbindungen eine antibakterielle Aktivität gegen eine Reihe von grampositiven und gramnegativen Bakterien aufweisen . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Antibiotika eingesetzt werden könnte, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem darstellt.

Entzündungshemmende Eigenschaften

Benzamide sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen, was sie für die Behandlung von Erkrankungen nützlich macht, die durch Entzündungen gekennzeichnet sind . Daher könnte this compound in der wissenschaftlichen Forschung zur Bekämpfung von Entzündungskrankheiten eingesetzt werden.

Krebsforschung

Einige Benzamid-Derivate haben sich in der Krebsforschung als vielversprechend erwiesen, insbesondere bei der Behandlung bestimmter Tumorarten . Die Rolle von this compound in der Krebsforschung könnte die Synthese neuer Verbindungen umfassen, die spezifische Pfade in der Krebszellproliferation angreifen.

Materialwissenschaft

Benzamidverbindungen finden Anwendung in der Materialwissenschaft, insbesondere bei der Synthese von Polymeren und anderen Materialien, die bestimmte funktionelle Gruppen für ihre Eigenschaften benötigen . Die Brom- und Ethoxyethylgruppen in this compound könnten einzigartige Wechselwirkungen in Materialverbundstoffen ermöglichen.

Arzneimittelforschung

Die strukturelle Vielfalt und biologische Aktivität von Benzamiden macht sie in der Arzneimittelforschung wertvoll. This compound könnte als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Moleküle mit potenziellen therapeutischen Wirkungen dienen .

Zukünftige Richtungen

The future directions for research on “3-bromo-N-(2-ethoxyethyl)benzamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and potential biological activities. Benzamides have shown a range of biological activities, suggesting potential applications in various fields .

Eigenschaften

IUPAC Name |

3-bromo-N-(2-ethoxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMSMLHVYYQXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)